molecular formula C15H21NO2S B2751915 (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one CAS No. 1396890-25-7

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one

Cat. No.: B2751915
CAS No.: 1396890-25-7
M. Wt: 279.4
InChI Key: VROAETXGPJMADC-DUXPYHPUSA-N
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Description

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one is an organic compound that features a furan ring, a piperidine ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one typically involves multiple steps:

    Formation of the furan-2-ylmethylthiol intermediate: This can be achieved by reacting furan-2-carbaldehyde with a thiol reagent under acidic or basic conditions.

    Alkylation of piperidine: The furan-2-ylmethylthiol intermediate is then reacted with piperidine in the presence of a suitable base to form the piperidin-1-ylmethylthio derivative.

    Formation of the butenone moiety: The final step involves the reaction of the piperidin-1-ylmethylthio derivative with an appropriate enone precursor under conditions that favor the formation of the (E)-isomer.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the sulfur atom in the thioether linkage can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and thioether linkage.

    Reduction: Alcohol derivatives of the butenone moiety.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and piperidine moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-(((thiophen-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-1-(4-(((benzylthio)methyl)piperidin-1-yl)but-2-en-1-one: Similar structure but with a benzyl group instead of a furan ring.

Uniqueness

(E)-1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)but-2-en-1-one is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity. The combination of the furan ring, piperidine ring, and butenone moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

(E)-1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-2-4-15(17)16-8-6-13(7-9-16)11-19-12-14-5-3-10-18-14/h2-5,10,13H,6-9,11-12H2,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROAETXGPJMADC-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)CSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)CSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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